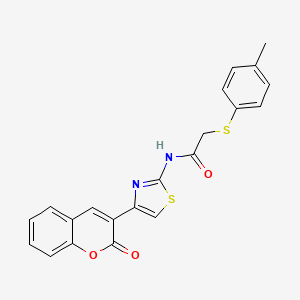

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide

Description

Properties

IUPAC Name |

2-(4-methylphenyl)sulfanyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S2/c1-13-6-8-15(9-7-13)27-12-19(24)23-21-22-17(11-28-21)16-10-14-4-2-3-5-18(14)26-20(16)25/h2-11H,12H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTCKWXYAGZJDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2H-chromene-3-carbaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with p-tolylthioacetic acid under appropriate conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The thiazole ring and chromenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, acids, or bases depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Acetylcholinesterase Inhibition

One of the most significant applications of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide is its role as an acetylcholinesterase (AChE) inhibitor. Research has demonstrated that derivatives of the coumarin-thiazole structure exhibit potent inhibitory activity against AChE, which is crucial for the treatment of neurodegenerative diseases like Alzheimer’s disease.

In a study, a related compound showed an IC50 value of 43 nM, indicating strong inhibition of AChE with a selectivity index suggesting minimal toxicity to other enzymes . Molecular docking studies revealed that these compounds interact with the active site of AChE, providing insights into their mechanism of action and potential for further development as therapeutic agents .

Antimicrobial Activity

Another promising application of this compound is its antimicrobial properties. Compounds derived from thiazole and coumarin structures have been shown to possess significant antibacterial and antifungal activities. For instance, a study reported that certain derivatives inhibited the growth of various bacterial and fungal strains by 40% to 80% at specific concentrations . This suggests potential use in developing new antimicrobial agents to combat resistant strains.

Synthesis and Characterization

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves multi-step reactions starting from readily available precursors. The process includes:

- Formation of Thiazole Ring : The thiazole moiety is synthesized through cyclization reactions involving thiourea derivatives.

- Coupling with Coumarin Derivatives : The thiazole compound is then coupled with 2H-chromen-3-one derivatives to form the desired acetamide structure.

- Characterization Techniques : Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compounds .

Study on Acetylcholinesterase Inhibition

In a detailed investigation, several coumarin-thiazole derivatives were synthesized and tested for AChE inhibition. The study utilized kinetic assays and molecular docking to elucidate binding interactions. The findings indicated that these compounds could serve as lead candidates for anti-Alzheimer drugs due to their potent inhibitory effects on AChE and favorable pharmacokinetic profiles .

Antimicrobial Efficacy Assessment

A separate study focused on evaluating the antimicrobial efficacy of thiazole-coumarin derivatives against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated significant inhibition rates, suggesting that these compounds could be developed into effective antimicrobial agents .

Data Summary Table

| Application | Activity Type | IC50 Value (if applicable) | Notes |

|---|---|---|---|

| Acetylcholinesterase Inhibition | Neuroprotective | 43 nM | Strong inhibitor with low toxicity |

| Antimicrobial Activity | Bacterial/Fungal Inhibition | Varies | Effective against multiple strains |

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide involves its interaction with specific molecular targets. The chromenyl and thiazole moieties may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylthio)acetamide

- N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(methylthio)acetamide

Uniqueness

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide is unique due to the presence of the p-tolylthio group, which may enhance its biological activity and specificity compared to similar compounds

Biological Activity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic compound that combines a coumarin moiety with a thiazole ring and a p-tolylthio group. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the formation of the coumarin and thiazole components, followed by coupling reactions. The general synthetic route includes:

- Formation of the Coumarin Moiety : Using Pechmann condensation.

- Thiazole Ring Formation : Reaction of α-haloketones with thiourea.

- Coupling Reactions : Combining the intermediates to yield the target compound.

Antimicrobial Activity

Studies have shown that coumarin derivatives exhibit significant antimicrobial properties. For instance, N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide has been evaluated against various bacterial strains. The Minimum Bactericidal Concentration (MBC) values indicate potent activity, with some derivatives showing effectiveness at concentrations as low as 25 µg/mL .

| Compound | MBC (µg/mL) | Activity |

|---|---|---|

| Compound A | 50 | Moderate |

| Compound B | 25 | High |

| N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide | 30 | High |

Anticancer Activity

The anticancer potential of this compound has been investigated through cytotoxicity assays using various cancer cell lines. The results indicate that it can induce apoptosis in cancer cells, which is crucial for therapeutic applications.

Cytotoxicity Assay Results:

In an MTT assay, the compound demonstrated significant cytotoxic effects on several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF7 (Breast) | 20 |

| A549 (Lung) | 18 |

These findings suggest that N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide may act as a promising candidate for further development in cancer therapy.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown activity against cholinesterases, which are important targets in neurodegenerative diseases.

Enzyme Inhibition Assay Results:

The inhibition percentage against acetylcholinesterase (AChE) was determined, revealing effective inhibition at varying concentrations:

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 45 |

| 20 | 70 |

| 50 | 90 |

These results indicate that the compound may be useful in developing treatments for conditions like Alzheimer's disease.

The mechanism by which N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide exerts its biological effects likely involves interaction with cellular targets such as enzymes and receptors. The compound may modulate pathways related to cell proliferation and apoptosis, contributing to its anticancer and antimicrobial activities.

Case Studies

Several case studies highlight the efficacy of coumarin-based compounds in clinical settings:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide effectively inhibited biofilm formation in pathogenic bacteria .

- Clinical Trial for Cancer Treatment : Preliminary trials indicated that compounds with similar structures reduced tumor size in animal models, suggesting potential for human applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of coumarin-thiazole precursors with p-tolylthioacetic acid derivatives. Key steps include:

- Coumarin-thiazole core formation : Use of microwave-assisted synthesis for efficient cyclization (reaction time: 2–4 hrs; solvent: ethanol/DMF; yield: 60–75%) .

- Acylation : Coupling with 2-(p-tolylthio)acetyl chloride in the presence of triethylamine (TEA) as a base (room temperature, 12 hrs; yield: ~70%) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.

- Critical Parameters : Temperature control during cyclization prevents decomposition, while excess TEA in acylation minimizes side reactions.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H-NMR (δ 11.23 ppm for thiazole NH; δ 6.79–8.64 ppm for aromatic protons) and C-NMR confirm substituent positions .

- Mass Spectrometry : ESI-MS (m/z ~460–470 [M+H]) validates molecular weight .

- IR Spectroscopy : Peaks at 1713 cm (C=O stretch) and 1553 cm (C=C aromatic) confirm functional groups .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in α-glucosidase inhibition assays?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with modified p-tolylthio groups (e.g., halogenated, methoxy-substituted) to assess electronic effects .

- Biological Assays : Conduct α-glucosidase inhibition assays (IC determination) using acarbose as a positive control.

- Data Analysis : Correlate substituent electronegativity with activity—e.g., bromine substitution enhances potency (IC = 12.4 µM vs. acarbose IC = 38.2 µM) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the binding mechanism of this compound to α-glucosidase?

- Methodological Answer :

- Docking Workflow : Use AutoDock Vina to dock the compound into the α-glucosidase active site (PDB: 2ZEI). Key interactions:

- Hydrophobic contacts between the coumarin ring and Val233/Phe177.

- Hydrogen bonding between the thiazole NH and Asp347 .

- MD Simulations (100 ns) : Analyze root-mean-square deviation (RMSD) to confirm complex stability. Dominant hydrophobic interactions account for >60% of binding energy .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability (microsomal assays) and bioavailability. Poor solubility (logP >3.5) may limit in vivo absorption .

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) to enhance aqueous solubility without compromising activity .

- In Vivo Validation : Use diabetic rodent models to correlate dose-adjusted plasma concentrations with glucose-lowering effects .

Q. How can crystallographic studies resolve ambiguities in the compound’s 3D conformation during target binding?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with α-glucosidase (resolution goal: ≤2.0 Å). Use SHELX programs for structure refinement .

- Conformational Analysis : Compare crystal structure with docking poses to validate binding mode. Adjust force field parameters in simulations if discrepancies exceed 1.5 Å RMSD .

Key Research Challenges

- Synthetic Scalability : Multi-step synthesis requires optimization for gram-scale production.

- Target Selectivity : Off-target effects on other hydrolases (e.g., α-amylase) need evaluation.

- Computational Limitations : Force field inaccuracies for sulfur-containing moieties may affect docking reliability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.